molecular formula C11H14N2O3S2 B7069735 N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide

N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide

Cat. No.: B7069735
M. Wt: 286.4 g/mol
InChI Key: APOSGNVWRZCDNS-UHFFFAOYSA-N
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Description

N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyano group, an oxolane ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c1-9-3-4-10(17-9)18(14,15)13(2)11(7-12)5-6-16-8-11/h3-4H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOSGNVWRZCDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(C)C2(CCOC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxolane ring and the thiophene sulfonamide. The cyano group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene sulfonamides and oxolane derivatives, such as:

  • N-(3-cyanooxolan-3-yl)-N-methylthiophene-2-sulfonamide
  • N-(3-cyanooxolan-3-yl)-N,5-dimethylfuran-2-sulfonamide

Uniqueness

What sets N-(3-cyanooxolan-3-yl)-N,5-dimethylthiophene-2-sulfonamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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